

# Application of Ceretec<sup>™</sup> (Technetium Tc 99m Exametazime) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Ceretec™, the brand name for Technetium Tc 99m exametazime (also known as HMPAO), is a crucial radiopharmaceutical agent in preclinical research, primarily utilized for single-photon emission computed tomography (SPECT) imaging. Its lipophilic nature allows it to cross the blood-brain barrier and cell membranes, making it a versatile tool for various in vivo applications in animal models. The primary applications of Ceretec in preclinical settings include the assessment of regional cerebral blood flow (rCBF), tracking of labeled cells to sites of inflammation or injury, and visualization of thrombi. These studies are instrumental in understanding disease pathophysiology and evaluating the efficacy of novel therapeutic interventions.

# **Key Applications in Preclinical Animal Models**

**Ceretec** has been successfully employed in a range of preclinical animal models to study various pathological conditions. The primary applications include:

• Cerebral Blood Flow (CBF) Imaging: **Ceretec** is widely used to evaluate changes in regional cerebral blood flow in animal models of neurological disorders such as stroke, Alzheimer's disease, and epilepsy.[1][2][3] The distribution of 99mTc-HMPAO in the brain is proportional



to cerebral blood flow, providing a valuable tool for assessing ischemic regions and the effects of neuroprotective agents.[4]

- Cell Tracking and Inflammation Imaging: Ceretec is used to radiolabel various cell types, including leukocytes and stem cells, for in vivo tracking.[5][6] This application is critical in studies of inflammation, infection, and regenerative medicine, allowing researchers to monitor the migration and homing of cells to specific tissues or organs.[5][7][8][9] For instance, 99mTc-HMPAO-labeled mesenchymal stem cells have been tracked in rat models of stroke to assess their biodistribution and therapeutic potential.[7]
- Thrombosis Imaging: The ability to label platelets with 99mTc-HMPAO makes Ceretec a
  useful agent for imaging thrombus formation in animal models of cardiovascular disease.[10]
  This application aids in the development and evaluation of antithrombotic therapies.
- Tumor Imaging: While not its primary application, **Ceretec** has been investigated for imaging certain types of tumors, such as melanoma, in preclinical models.[11]

## **Quantitative Data Presentation**

The following tables summarize quantitative data from preclinical studies using **Ceretec** in various animal models.

Table 1: Biodistribution of 99mTc-HMPAO in Rats



| Organ/Tiss<br>ue | % Injected Dose per Gram (%ID/g) at 2 hours post- injection (Normal Rats) | % Injected Dose per Gram (%ID/g) at 20 hours post- injection (Normal Rats) | % Injected Dose per Gram (%ID/g) at 2 hours post- injection (MCAo Stroke Rats - Contralater al Hemisphere ) | % Injected Dose per Gram (%ID/g) at 2 hours post- injection (MCAo Stroke Rats - Ischemic Hemisphere ) | % Injected Dose per Gram (%ID/g) at 20 hours post- injection (MCAo Stroke Rats - Ischemic Hemisphere ) |
|------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Brain            | Not Reported                                                              | $3.6 \pm 1.2 \text{ x}$<br>$10^{-3}$                                       | $9.8 \pm 1.7 \text{ x}$<br>$10^{-3}$                                                                        | $11.6 \pm 2.8 \text{ x}$<br>$10^{-3}$                                                                 | $6.5 \pm 0.9 \text{ x}$<br>$10^{-3}$                                                                   |
| Lungs            | High initial uptake, decreases over time                                  | Decreased<br>from 2h                                                       | High initial uptake, decreases over time                                                                    | High initial uptake, decreases over time                                                              | Decreased<br>from 2h                                                                                   |
| Liver            | High Uptake                                                               | Not Reported                                                               | High Uptake                                                                                                 | High Uptake                                                                                           | Not Reported                                                                                           |
| Spleen           | Activity increases between 2h and 20h                                     | Increased<br>from 2h                                                       | Activity<br>increases<br>between 2h<br>and 20h                                                              | Activity<br>increases<br>between 2h<br>and 20h                                                        | Increased<br>from 2h                                                                                   |
| Kidneys          | Predominant<br>elimination<br>route                                       | Not Reported                                                               | Predominant<br>elimination<br>route                                                                         | Predominant<br>elimination<br>route                                                                   | Not Reported                                                                                           |

Data extracted from a study on the biodistribution of 99mTc-HMPAO-labeled human mesenchymal stem cells in normal and middle cerebral artery occlusion (MCAo) rats.[7]

Table 2: Biodistribution of 99mTc-HMPAO in B16 Melanoma-Bearing Mice



| Organ/Tissue    | Radioactivity<br>Measurement Time | Key Finding                                                                        |  |
|-----------------|-----------------------------------|------------------------------------------------------------------------------------|--|
| Tumor           | 15 minutes post-injection         | 40% of the total activity distributed in the animal was recorded in the tumor.[11] |  |
| Various Tissues | 1-2 hours post-injection          | An increase in tissue distribution was observed.[11]                               |  |

Table 3: Brain Uptake of 99mTc-d,I-HMPAO in Rodents

| Animal Model | Brain Uptake (%) |
|--------------|------------------|
| Rats         | 2.1 ± 0.3        |

Data from a study on a new synthesis route for d,I-HMPAO.[1][12][13]

# Experimental Protocols Protocol 1: Radiolabeling of Ceretec with Technetium99m

This protocol is a generalized procedure based on information from multiple sources.[14][15] [16][17] Researchers should always refer to the specific kit insert for detailed instructions.

#### Materials:

- Ceretec™ (exametazime) kit vial
- Sterile, oxidant-free Technetium-99m (99mTc) pertechnetate eluate from a generator eluted within the last 24 hours.[15][17]
- Sterile 10 mL syringe
- · Suitable shielding for the vial and syringe
- · Radioactivity calibration system



#### Procedure:

- Place the Ceretec vial in a suitable shielding container. Sanitize the rubber septum with an alcohol swab.[14][17]
- Using a 10 mL syringe, inject 5 mL of sterile 99mTc pertechnetate eluate into the shielded vial. The activity can range from 0.37 GBg to 2.0 GBg (10 mCi to 54 mCi).[15][16]
- Before withdrawing the syringe, withdraw 5 mL of gas from the space above the solution to normalize the pressure inside the vial.[14][15][17]
- Gently invert the shielded vial for 10 seconds to ensure complete dissolution of the powder.
   [14]
- Visually inspect the reconstituted solution behind a lead glass shield for any particulate matter. Do not use if foreign matter is observed.[14][15]
- Assay the total activity in a radioactivity calibration system.[14][15]
- Perform radiochemical purity testing (see Protocol 2). A radiochemical purity of >80% is generally expected.[14]
- The preparation should be used within 30 minutes of reconstitution for non-stabilized
   Ceretec or within 4-5 hours for stabilized preparations.[14][16]

# Protocol 2: Radiochemical Purity Testing of 99mTc-Exametazime

This is a common three-strip chromatography procedure to determine the percentage of the lipophilic 99mTc-exametazime complex.[14][16]

#### Materials:

- Two SA ITLC strips and one Whatman No. 1 paper strip
- Developing solvents:
  - Methyl ethyl ketone (MEK) [butanone]



- 0.9% sodium chloride
- 50% acetonitrile
- Chromatography developing tanks
- · Suitable radiation counting equipment

#### Procedure:

- Prepare three chromatography chambers with the respective solvents.
- Mark the origin on all three strips.
- Apply a small spot of the prepared 99mTc-exametazime solution to the origin of each strip within 15 minutes of reconstitution.[14]
- Immediately place each strip into its corresponding developing tank.
- Allow the solvent front to migrate to the marked line.
- Cut the strips at a predetermined midpoint and measure the radioactivity in each section.
- Calculate the percentage of each component:
  - System 1 (SA ITLC: MEK): The lipophilic 99mTc-exametazime complex and pertechnetate migrate with the solvent front (Rf 0.8-1.0), while secondary complex and reducedhydrolyzed Tc remain at the origin.[14]
  - System 2 (SA ITLC: 0.9% NaCl): Pertechnetate migrates with the solvent front (Rf 0.8-1.0), while the lipophilic complex, secondary complex, and reduced-hydrolyzed Tc remain at the origin.[14]
  - System 3 (Whatman No. 1: 50% Acetonitrile): The lipophilic 99mTc-exametazime complex migrates with the solvent front, while the other components remain at the origin.
- The percentage of the lipophilic 99mTc-exametazime is calculated based on the distribution of radioactivity across the three strips.



# Protocol 3: In Vivo SPECT Imaging of Cerebral Blood Flow in a Rodent Stroke Model

This protocol outlines a general procedure for using **Ceretec** in a preclinical stroke model. Specifics may vary based on the animal model and imaging system.

#### **Animal Model:**

 Induce focal cerebral ischemia in rats or mice using a model such as middle cerebral artery occlusion (MCAo).[7][18][19]

#### Animal Preparation:

- Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
- Maintain the animal's body temperature using a heating pad.
- Place a catheter in the tail vein for intravenous injection of the radiotracer.

#### Radiotracer Administration and Imaging:

- Administer a dose of 99mTc-exametazime (typically 37-185 MBq for rodents) via the tail vein catheter.[20]
- Dynamic imaging can be performed immediately after injection for the first 10 minutes.[21]
- Static imaging is typically performed between 15 minutes and 6 hours post-injection.[21] For
  optimal image quality with 99mTc-HMPAO, a delay of 90 minutes is often recommended.[22]
- Position the animal in the SPECT scanner. For brain imaging, the head should be securely fixed to minimize motion artifacts.
- Acquire SPECT data using a high-resolution collimator. Acquisition parameters (e.g., matrix size, projection number, time per projection) should be optimized for the specific system and application.
- A CT scan is often acquired for anatomical co-registration and attenuation correction.[24]



#### Image Analysis:

- Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
- Co-register the SPECT and CT images.
- Draw regions of interest (ROIs) over the ischemic and contralateral hemispheres to quantify radiotracer uptake, which is proportional to cerebral blood flow.

# Visualization of Experimental Workflows and Logical Relationships



Click to download full resolution via product page





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. journals.viamedica.pl [journals.viamedica.pl]

### Methodological & Application





- 2. Ceretec, used as diagnostic, to visualise blood flow in the brain, 1988-1998 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 3. Technetium (99mTc) exametazime Wikipedia [en.wikipedia.org]
- 4. In vivo metabolism and kinetics of 99mTc-HMPAO PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous administration of 99mTc-HMPAO-labeled human mesenchymal stem cells after stroke: in vivo imaging and biodistribution PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stem Cell Tracking Technologies for Neurological Regenerative Medicine Purposes PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of Clot by 99mTc-HMPAO Labeled Platelet in Animal Model Induced Thrombosis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Biodistribution of 99mTC-HMPAO in healthy rats and B16 melanoma carriers] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New synthesis route of active substance d,l-HMPAO for preparation Technetium Tc99m Exametazime PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. d-nb.info [d-nb.info]
- 21. reference.medscape.com [reference.medscape.com]
- 22. tech.snmjournals.org [tech.snmjournals.org]
- 23. radiology.unm.edu [radiology.unm.edu]
- 24. SPECT-CT Imaging Unit | Helsinki In Vivo Animal Imaging | University of Helsinki [helsinki.fi]







 To cite this document: BenchChem. [Application of Ceretec™ (Technetium Tc 99m Exametazime) in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204290#application-of-ceretec-in-preclinical-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com